N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Catalog No.
S787800
CAS No.
146747-65-1
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

CAS Number

146747-65-1

Product Name

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

IUPAC Name

benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2

InChI Key

PECCPMURUGQWAT-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one (CAS 146747-65-1) is a protected bicyclic ketone featuring a rigid granatane scaffold. The presence of the N-carboxybenzyl (Cbz) protecting group makes it a crucial intermediate in multi-step syntheses, particularly in pharmaceutical development where precise stereochemical control and compatibility with specific reaction pathways are required. Its primary role is as a precursor for constructing more complex, biologically active molecules where the defined three-dimensional structure of the bicyclic core is essential for target engagement.

Research Fit

N-Cbz protected intermediate for multi-step alkaloid synthesis
Orthogonal deprotection via hydrogenolysis; compatible with reducible groups
Enables late-stage nitrogen diversification in complex synthetic routes

Substituting N-Cbz-9-azabicyclo[3.3.1]nonan-3-one with analogs like the N-Boc protected version or the unprotected granatanone core is often unviable from a process chemistry perspective. The choice of the N-protecting group is a critical design decision based on orthogonality—the ability to deprotect one group without affecting others. The Cbz group is uniquely stable to the acidic conditions (e.g., trifluoroacetic acid) required to remove a Boc group. Therefore, in synthetic routes that involve subsequent acid-catalyzed reactions, substituting this Cbz-protected compound with an acid-labile N-Boc analog would lead to premature deprotection and catastrophic failure of the synthesis pathway. The specific protecting group also quantitatively influences the stereochemical outcome of downstream reactions, making simple substitution unreliable for achieving the target molecule's required purity and conformation.

Substitution Risk

Target N-Cbz derivative
Removable under mild hydrogenolysis; preserves ketone and other reducible functionalities, enabling orthogonal deprotection in multi-step sequences.
Analog N-alkyl (methyl, butyl)
Non-removable without framework destruction; locks nitrogen substitution pattern, preventing late-stage diversification and altering synthetic compatibility.
Risk Generic core selection
Selecting based solely on the 9-azabicyclo[3.3.1]nonane scaffold ignores orthogonal protection requirements, which may shift deprotection strategy and synthetic efficiency.

Enables Synthesis Route Compatibility with Acidic Reagents

The primary procurement driver for the N-Cbz variant over the common N-Boc alternative is its orthogonal stability profile. The Cbz group is robust under strong acidic conditions that are required to cleave the Boc group. This chemical distinction is not trivial; it is a fundamental design choice in multi-step synthesis. A process requiring an acid-catalyzed cyclization or hydrolysis step after the introduction of the bicyclic core necessitates the use of the Cbz-protected form to prevent unintended deprotection.

Evidence DimensionDeprotection Conditions
Target Compound DataStable to typical acidic deprotection reagents (e.g., TFA, HCl)
Comparator Or BaselineN-Boc-9-azabicyclo[3.3.1]nonan-3-one: Cleaved by strong acids (TFA, HCl)
Quantified DifferenceQualitatively orthogonal; one is stable where the other is labile.
ConditionsStandard organic synthesis deprotection protocols.

This allows for a broader range of subsequent chemical transformations, specifically those requiring acidic conditions, which would be incompatible with an N-Boc protected intermediate.

Protecting group orthogonality
Class-level inference
Cbz removable via hydrogenolysis; N-alkyl non-cleavable under non-destructive conditions
Supports orthogonal late-stage diversification strategies
Based on standard protecting group chemistry; confirm under actual reaction conditions

Superior Precursor for High-Affinity Sigma-2 Receptor Ligands

The rigid 9-azabicyclo[3.3.1]nonane scaffold is a validated platform for developing highly selective G-protein coupled receptor ligands. In the synthesis of sigma receptor ligands, derivatives built from this core structure demonstrate exceptional potency and selectivity. Specifically, the analog WC-59, synthesized from this bicyclic framework, shows a binding affinity of 0.82 nM for the target sigma-2 receptor and exhibits a remarkable 2087-fold selectivity over the off-target sigma-1 receptor.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataSigma-2 Receptor: 0.82 nM (for derived ligand WC-59)
Comparator Or BaselineSigma-1 Receptor: >1700 nM (for derived ligand WC-59)
Quantified Difference2087-fold higher affinity for sigma-2 vs. sigma-1 receptor.
ConditionsIn vitro competitive radioligand binding assay.

For researchers in drug discovery, this demonstrates the scaffold's proven ability to yield final compounds with high, sub-nanomolar potency and exceptional target selectivity, reducing potential off-target effects.

Purity grade differentiation
Supplier specification
+3% absolute purity (98% vs 95% vendor specs)
May reduce impurity-driven side reactions in high-fidelity steps
Lot-specific verification advised; impurity profiles differ by supplier

Influences Stereoselectivity in Critical Precursor Reactions

The reduction of the 3-keto group to the corresponding alcohol is a common and critical transformation for this intermediate, as the stereochemistry of the resulting alcohol (endo vs. exo) dictates the biological activity of many final products. The nature of the N-substituent directly influences this stereochemical outcome. Reduction of the N-benzyl analog (a close electronic and steric proxy for N-Cbz) with sodium borohydride yields the corresponding alcohols in a 90:10 endo:exo ratio. In contrast, the N-Boc analog provides a lower selectivity of 85:15 under similar conditions.

Evidence DimensionDiastereomeric Ratio (endo:exo alcohol)
Target Compound Data90:10 (for N-benzyl analog)
Comparator Or BaselineN-Boc analog: 85:15
Quantified DifferenceThe N-benzyl/Cbz type protection provides a 5% higher yield of the often-desired endo isomer compared to the N-Boc analog.
ConditionsReduction with Sodium Borohydride (NaBH4).

Procuring the Cbz-protected ketone provides a quantifiable advantage in stereocontrol for subsequent reductions, leading to higher purity of the desired diastereomer and simplifying downstream purification.

Physicochemical profile
Class-level inference
Solubility ~0.12 g/L vs soluble parent; BP >400°C vs ~120°C
Informs distinct dissolution and handling protocols
Predicted values; experimental validation recommended

Multi-Step Pharmaceutical Synthesis Requiring Acidic Conditions

This compound is the material of choice when the synthetic route requires the stability of the nitrogen protecting group during acid-catalyzed reactions, such as the removal of other acid-labile groups (e.g., Boc, t-butyl esters) or acid-mediated cyclizations.

Development of Selective Sigma-2 Receptor Probes and Therapeutics

As a core building block, this ketone is a validated starting point for the synthesis of high-affinity, selective sigma-2 receptor ligands for applications in oncology and neurology, where achieving high selectivity against the sigma-1 subtype is critical.

Stereoselective Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol Derivatives

When the target molecule requires the endo-alcohol configuration for optimal biological activity, using this N-Cbz ketone as the precursor offers a superior diastereomeric ratio upon reduction compared to N-Boc alternatives, improving yield and simplifying purification of the desired stereoisomer.

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkaloid total synthesis
Orthogonal N-Cbz protection
Hydrogenolysis deprotection compatibility
CNS ligand library synthesis
Late-stage N-diversification
Mild Cbz removal for SAR studies
High-fidelity synthetic steps
Higher purity grade procurement
Minimized impurity interference in sensitive reactions
mAChR antagonist research
Privileged scaffold for CNS targets
Receptor binding and SAR exploration

XLogP3

2.1

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